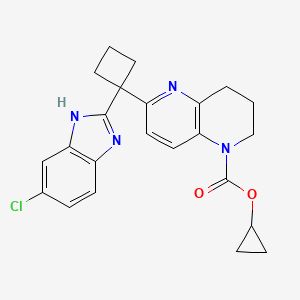
Ido-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ido-IN-14 is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the catabolism of tryptophan along the kynurenine pathway.
Méthodes De Préparation
The synthesis of Ido-IN-14 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of substituted tetrahydroquinoline compounds. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final compound.
Analyse Des Réactions Chimiques
Ido-IN-14 undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include oxidizing agents like iodosobenzene diacetate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ido-IN-14 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the kynurenine pathway. In biology and medicine, it is primarily investigated for its potential in cancer immunotherapy. By inhibiting IDO, this compound helps to restore the immune system’s ability to recognize and attack tumor cells. Additionally, it has applications in studying immune tolerance and autoimmune diseases .
Mécanisme D'action
The mechanism of action of Ido-IN-14 involves the inhibition of the IDO enzyme, which catalyzes the first step in the degradation of tryptophan to kynurenine. By blocking this pathway, this compound prevents the accumulation of immunosuppressive metabolites, thereby enhancing the immune response against tumors. The molecular targets include the active site of the IDO enzyme, where this compound binds and inhibits its activity .
Comparaison Avec Des Composés Similaires
Ido-IN-14 is unique among IDO inhibitors due to its high potency and selectivity. Similar compounds include indoximod, epacadostat, and navoximod, which also target the IDO enzyme but may differ in their chemical structure and efficacy. This compound stands out for its low IC50 value, indicating its strong inhibitory effect at low concentrations .
Propriétés
Formule moléculaire |
C23H23ClN4O2 |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
cyclopropyl 6-[1-(6-chloro-1H-benzimidazol-2-yl)cyclobutyl]-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C23H23ClN4O2/c24-14-4-7-16-18(13-14)27-21(26-16)23(10-2-11-23)20-9-8-19-17(25-20)3-1-12-28(19)22(29)30-15-5-6-15/h4,7-9,13,15H,1-3,5-6,10-12H2,(H,26,27) |
Clé InChI |
AITBYHRPTRLZIG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=N2)C3(CCC3)C4=NC5=C(N4)C=C(C=C5)Cl)N(C1)C(=O)OC6CC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


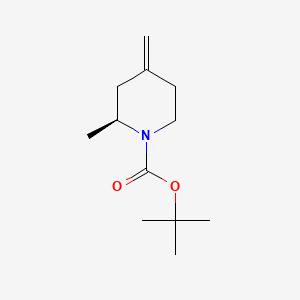
![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)
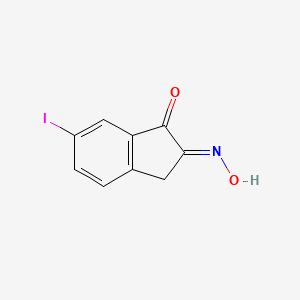

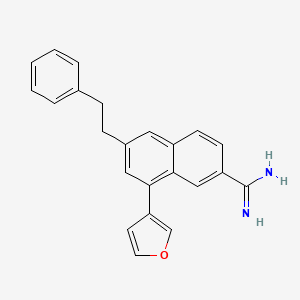
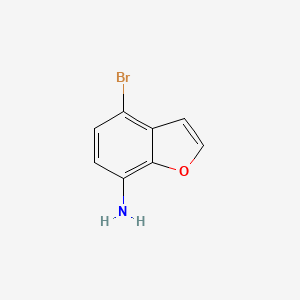
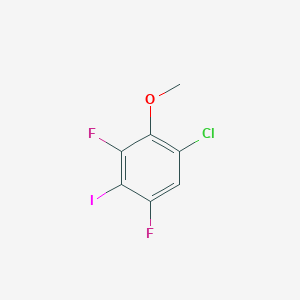
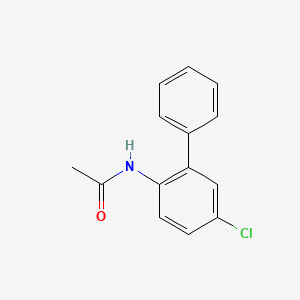
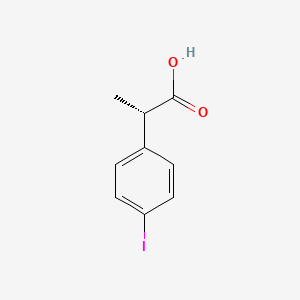


![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)

